![molecular formula C16H15N3O2 B14422062 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole CAS No. 80199-97-9](/img/structure/B14422062.png)
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Formation of the Triazole Ring: The intermediate is then reacted with sodium azide and a copper(I) catalyst in a click chemistry reaction to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) and copper(I) iodide (CuI) in a click chemistry reaction.
Major Products
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of the corresponding reduced triazole derivatives.
Substitution: Formation of azide-substituted triazoles.
科学研究应用
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Similar structure with a benzyloxy group and a triazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole: Contains a phenyl group and a triazole ring, used as an enzyme inhibitor.
Fluconazole: A triazole-containing antifungal drug.
Uniqueness
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
属性
CAS 编号 |
80199-97-9 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC 名称 |
2-[(4-phenylmethoxyphenoxy)methyl]triazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-17-10-11-18-19/h1-11H,12-13H2 |
InChI 键 |
GWITXRMULARJMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3N=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


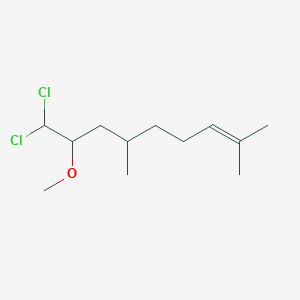
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)

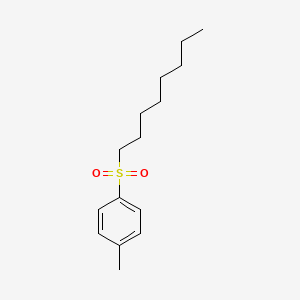
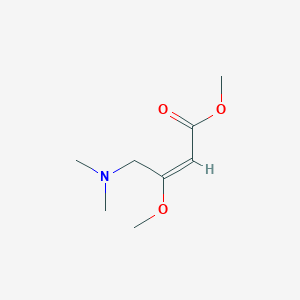
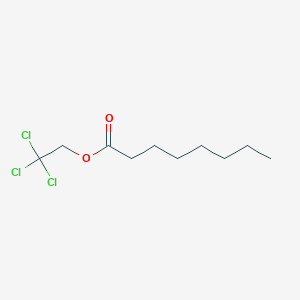

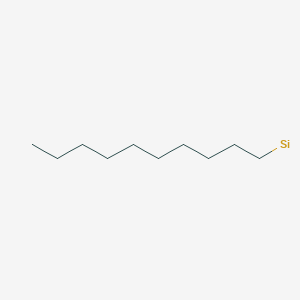
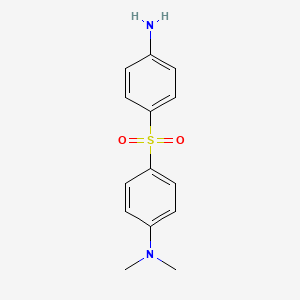
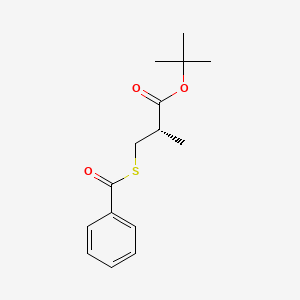
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

